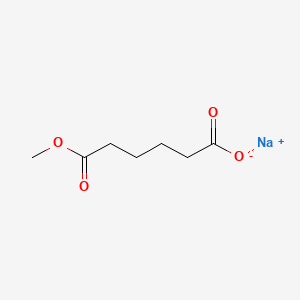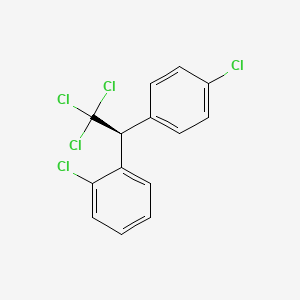
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride is a chemical compound with the molecular formula C20H44ClN3O2. It is known for its unique structure, which includes a myristyl group, an aminoethyl group, and a glycine moiety. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride typically involves the reaction of myristylamine with ethylenediamine, followed by the addition of glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine
- N-(2-((2-Myristylaminoethyl)amino)ethyl)alanine
- N-(2-((2-Myristylaminoethyl)amino)ethyl)serine
Uniqueness
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride is unique due to its specific structure, which includes a myristyl group and a glycine moiety. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
42868-40-6 |
|---|---|
Formule moléculaire |
C20H44ClN3O2 |
Poids moléculaire |
394.0 g/mol |
Nom IUPAC |
2-[2-[2-(tetradecylamino)ethylamino]ethylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C20H43N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-15-16-22-17-18-23-19-20(24)25;/h21-23H,2-19H2,1H3,(H,24,25);1H |
Clé InChI |
ZWWFAIINEAGTTG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCNCCNCCNCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















